

# Physical and chemical characteristics of 4-(Aminomethyl)thiazole HCl

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## Compound of Interest

Compound Name: 4-(Aminomethyl)thiazole  
hydrochloride

Cat. No.: B050921

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## In-Depth Technical Guide: 4-(Aminomethyl)thiazole HCl

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**4-(Aminomethyl)thiazole hydrochloride** (CAS No. 117043-86-4) is a heterocyclic compound featuring a thiazole ring substituted with an aminomethyl group.<sup>[1][2][3][4][5][6]</sup> This molecule serves as a valuable building block in medicinal chemistry and drug discovery due to the versatile reactivity of the aminomethyl group and the biological significance of the thiazole scaffold.<sup>[7][8][9]</sup> Thiazole rings are present in numerous biologically active compounds and approved drugs. The aminomethyl moiety provides a key functional group for derivatization and the introduction of diverse pharmacophores. This guide provides a comprehensive overview of the known physical and chemical characteristics of 4-(Aminomethyl)thiazole HCl, along with detailed experimental protocols for their determination.

### Chemical and Physical Characteristics

The following tables summarize the key physical and chemical properties of 4-(Aminomethyl)thiazole HCl. Due to the limited availability of public data for this specific compound, some properties are listed as "Not Available."

## General and Physical Properties

Property	Value	Source(s)
CAS Number	117043-86-4	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>4</sub> H <sub>7</sub> ClN <sub>2</sub> S	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	150.63 g/mol	<a href="#">[1]</a> <a href="#">[5]</a>
Appearance	Light yellow solid	<a href="#">[5]</a>
Melting Point	Not Available	
Boiling Point	Not Available	
Density	Not Available	
Solubility	Soluble in DMSO	
pKa	Not Available	<a href="#">[7]</a>

## Spectroscopic Data

Detailed experimental spectroscopic data for 4-(Aminomethyl)thiazole HCl is not readily available in the public domain. Researchers should perform experimental analysis for definitive characterization.

Spectrum Type	Expected Peaks/Signals
$^1\text{H}$ NMR	Signals corresponding to the thiazole ring protons and the aminomethyl protons.
$^{13}\text{C}$ NMR	Signals corresponding to the carbon atoms of the thiazole ring and the aminomethyl group.
FTIR	Characteristic peaks for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=N and C=C stretching (thiazole ring), and C-S stretching.
Mass Spectrometry	A molecular ion peak corresponding to the free base and fragmentation patterns characteristic of the thiazole and aminomethyl moieties.

## Experimental Protocols

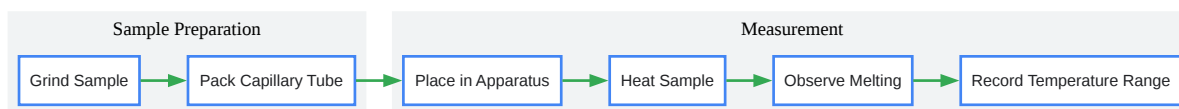
The following sections detail the methodologies for determining the key physical and chemical properties of 4-(Aminomethyl)thiazole HCl.

### Melting Point Determination

Methodology:

- **Sample Preparation:** A small amount of the crystalline 4-(Aminomethyl)thiazole HCl is finely ground and packed into a capillary tube to a height of 2-3 mm.
- **Apparatus:** A calibrated melting point apparatus is used.
- **Procedure:**
  - The capillary tube is placed in the heating block of the apparatus.
  - The sample is heated at a steady rate (e.g., 10-20 °C/minute) for an initial approximate determination.

- For a precise measurement, the determination is repeated with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C/minute.
- The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.



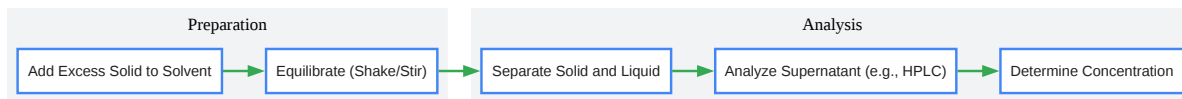
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**Figure 1.** Workflow for Melting Point Determination.

## Solubility Determination

Methodology (Shake-Flask Method):

- Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, DMSO, dichloromethane) are chosen.
- Sample Preparation: An excess amount of 4-(Aminomethyl)thiazole HCl is added to a known volume of each solvent in a sealed vial.
- Equilibration: The vials are agitated (e.g., on a shaker) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Processing: The resulting saturated solutions are filtered or centrifuged to remove any undissolved solid.
- Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC, against a calibration curve.



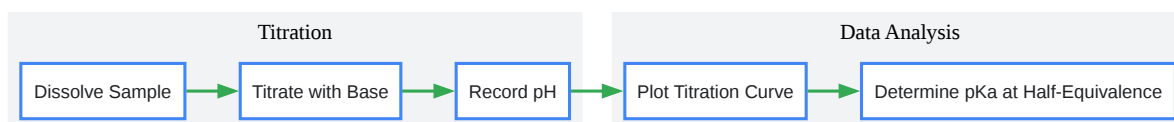
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**Figure 2.** Workflow for Solubility Determination.

## pKa Determination

Methodology (Potentiometric Titration):

- **Sample Preparation:** A known concentration of 4-(Aminomethyl)thiazole HCl is dissolved in deionized water.
- **Apparatus:** A calibrated pH meter with a suitable electrode and a burette are used.
- **Titration:** The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH of the solution is recorded after each incremental addition of the titrant.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.



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**Figure 3.** Workflow for pKa Determination.

## Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Sample Preparation:** 5-10 mg of 4-(Aminomethyl)thiazole HCl is dissolved in a suitable deuterated solvent (e.g., DMSO- $d_6$ ,  $D_2O$ ). A small amount of a reference standard (e.g., TMS) may be added.
- **Data Acquisition:**  $^1H$  and  $^{13}C$  NMR spectra are acquired on a high-resolution NMR spectrometer.
- **Data Processing:** The spectra are processed (Fourier transform, phasing, baseline correction) and analyzed to assign chemical shifts, coupling constants, and integration values.

#### Fourier-Transform Infrared (FTIR) Spectroscopy:

- **Sample Preparation:** A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** The FTIR spectrum is recorded over the mid-infrared range (typically 4000-400  $cm^{-1}$ ).
- **Data Analysis:** The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

#### Mass Spectrometry (MS):

- **Sample Introduction:** The sample is introduced into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization if necessary.
- **Data Acquisition:** The mass spectrum is recorded, showing the mass-to-charge ratio ( $m/z$ ) of the ions.
- **Data Analysis:** The molecular ion peak is identified to confirm the molecular weight of the free base, and the fragmentation pattern is analyzed to elucidate the structure.

## Synthesis and Reactivity

### Synthesis:

4-(Aminomethyl)thiazole derivatives can be synthesized through various routes. A common method involves the nucleophilic substitution of a corresponding 4-(halomethyl)thiazole with an amine or a protected amine equivalent.[7] For instance, 4-(iodomethyl)thiazoles readily react with primary and secondary amines to yield the desired aminomethyl-thiazole products.[7] Another approach involves the Hantzsch thiazole synthesis, where a thioamide is reacted with an  $\alpha$ -haloketone, followed by modifications to introduce the aminomethyl group.

#### Reactivity:

The reactivity of 4-(Aminomethyl)thiazole HCl is primarily centered around the amino group and the thiazole ring.

- **Amino Group:** The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds to form imines. These reactions are crucial for the derivatization of the molecule in drug development.
- **Thiazole Ring:** The thiazole ring is an aromatic heterocycle and can participate in electrophilic aromatic substitution reactions, although it is generally less reactive than benzene. The ring also influences the acidity of the C-H protons and can be involved in metal-catalyzed cross-coupling reactions. The thiazole moiety is also known to be susceptible to metabolic transformations, such as oxidation, catalyzed by cytochrome P450 enzymes.[10]

## Safety and Handling

4-(Aminomethyl)thiazole HCl should be handled with care in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn.[2] It is classified as an irritant, causing skin, eye, and respiratory irritation.[2] Avoid breathing dust, fume, gas, mist, vapors, or spray. In case of contact with eyes, rinse cautiously with water for several minutes.

## Conclusion

4-(Aminomethyl)thiazole HCl is a key building block for the synthesis of novel compounds with potential therapeutic applications. This guide provides a summary of its known characteristics and detailed protocols for further investigation. While there is a notable lack of publicly available experimental data for this specific compound, the provided methodologies offer a

clear path for researchers to obtain the necessary physical and chemical information for their drug discovery and development programs. The versatile reactivity of the aminomethyl group, coupled with the biological importance of the thiazole core, ensures that this compound will continue to be of significant interest to the scientific community.

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